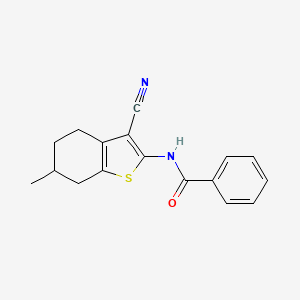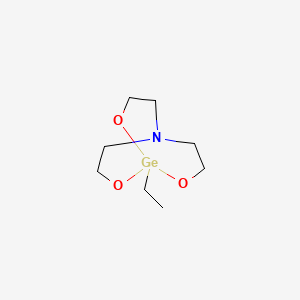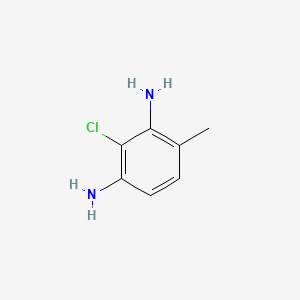
1-Chloro-1,2,2-trimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2,2-trimethylcyclopropane is an organic compound with the molecular formula C6H11Cl. It is a derivative of cyclopropane, characterized by the presence of a chlorine atom and three methyl groups attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trichloro-4-methylpentane with a base, leading to the formation of the desired cyclopropane derivative . Another method includes the decomposition of 3,5,5-trimethylpyrazoline, which yields 1,1,2-trimethylcyclopropane, a closely related compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,2,2-trimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrogenolysis: Platinized carbon and hydrogen at 50°C.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
2,2-Dimethylbutane: Formed through hydrogenolysis.
Other substituted derivatives: Depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2,2-trimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stereochemistry of cyclopropane derivatives.
Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of more complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,2,2-trimethylcyclopropane involves its interaction with various molecular targets. For example, during hydrogenolysis, the compound interacts with the catalyst surface, leading to the cleavage of the cyclopropane ring and formation of new products . The exact pathways and intermediates depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trimethylcyclopropane: A closely related compound with similar reactivity.
Cyclopropane Derivatives: Other substituted cyclopropanes with different functional groups.
Uniqueness: 1-Chloro-1,2,2-trimethylcyclopropane is unique due to the presence of both chlorine and three methyl groups, which influence its reactivity and stability. This makes it a valuable compound for studying the effects of substituents on cyclopropane chemistry.
Eigenschaften
CAS-Nummer |
21181-46-4 |
|---|---|
Molekularformel |
C6H11Cl |
Molekulargewicht |
118.60 g/mol |
IUPAC-Name |
1-chloro-1,2,2-trimethylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-5(2)4-6(5,3)7/h4H2,1-3H3 |
InChI-Schlüssel |
CKBYOLOYXJPWBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)



![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)

